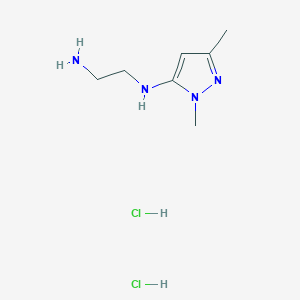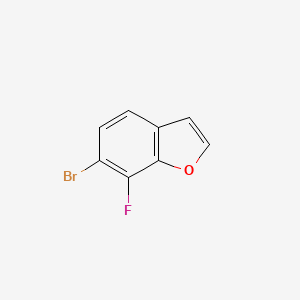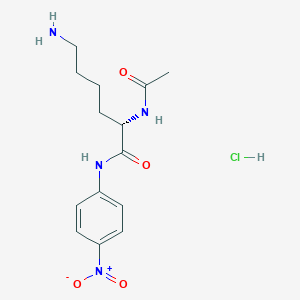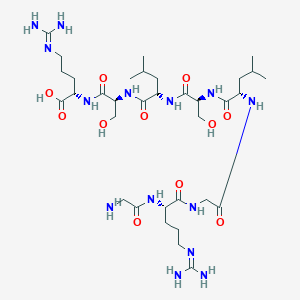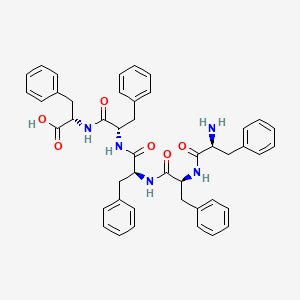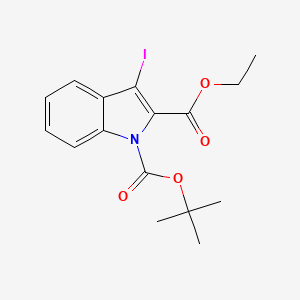
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H18INO4 and its molecular weight is 415.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Palladium-Catalyzed Intramolecular Annulation : The compound has been used in the synthesis of gamma-carboline derivatives and heteropolycycles through palladium-catalyzed intramolecular iminoannulation, generating various derivatives with good to excellent yields (Zhang & Larock, 2003).
Facile Synthesis of Deaza-Analogues : It is instrumental in the synthesis of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, a series of compounds with potential pharmacological applications (Carbone et al., 2013).
Synthesis of Spirocyclic Indoline Lactone : This chemical is used in the synthesis of spirocyclic indoline lactone, which is significant in organic synthesis and pharmacology (Hodges, Wang, & Riley, 2004).
Development of Efflux Pump Inhibitors : It has been utilized in the synthesis of 1-(1H-indol-3-yl)ethanamine derivatives, which are potent inhibitors of the Staphylococcus aureus NorA efflux pump (Héquet et al., 2014).
Synthetic Utility in Hemetsberger-Knittel Reaction : The compound demonstrates significant utility in the Hemetsberger-Knittel reaction, contributing to the synthesis of various indole derivatives (Kondo et al., 1999).
Catalysis in Aerobic Oxidation : It acts as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols, crucial in organic synthesis (Shen et al., 2012).
Synthesis Optimization and Analysis
Synthesis of Pyrrole Derivatives : The compound is key in optimizing the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, showing high selectivity controlled by lithium coordination and steric hindrance (Nishio et al., 2011).
X-Ray and DFT Studies : It has been studied for its molecular structure and reactivity through X-Ray and Density Functional Theory (DFT) analyses (Çolak et al., 2021).
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . These interactions can lead to a range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit interactions with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound’s interaction with these enzymes can influence the metabolic pathways and the overall biochemical reactions within the cell .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure to this compound can result in changes in cellular function, such as altered cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects. For instance, high doses of indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity in animal models . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of indole derivatives, leading to the formation of metabolites with different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to interact with ABC transporters, which are involved in the efflux of drugs and other compounds from cells . These interactions can influence the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-iodoindole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO4/c1-5-21-14(19)13-12(17)10-8-6-7-9-11(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSDAQJPQLXVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



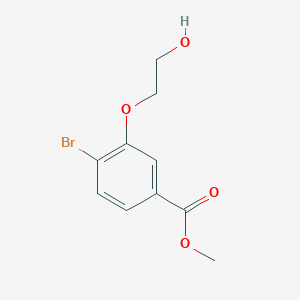
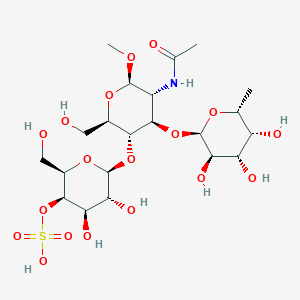
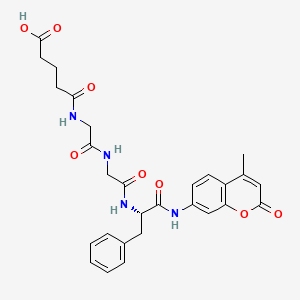
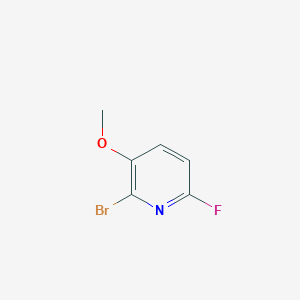
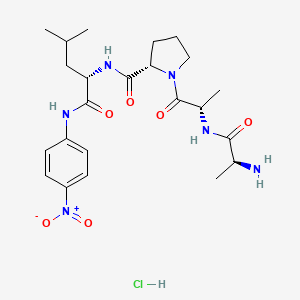

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)
